Nle-Arg-Phe amide is a synthetic tripeptide amide belonging to the family of RFamide peptides, characterized by a C-terminal Arginine (Arg)-Phenylalanine (Phe)-amide motif []. These peptides are found in various organisms, from invertebrates to mammals, and play diverse roles in physiological processes []. Nle in this context stands for Norleucine, a non-proteinogenic amino acid similar in structure and properties to the proteinogenic amino acid Leucine.
Scientific research often utilizes Nle-Arg-Phe amide and its analogs as tools to study the structure-activity relationship of RFamide peptides and understand their specific interactions with their receptors [].
Nle-Arg-Phe amide, a synthetic peptide, is composed of three amino acid residues: norleucine (Nle), arginine (Arg), and phenylalanine (Phe), with an amide functional group at the terminal end. This compound is significant in the field of medicinal chemistry due to its potential biological activities, particularly as a ligand for various receptors. The classification of Nle-Arg-Phe amide falls under the category of peptide amides, which are known for their enhanced stability and bioactivity compared to their corresponding free acids.
The synthesis of Nle-Arg-Phe amide is primarily achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a solid support, allowing for efficient purification and manipulation of peptide chains. The typical steps in SPPS include:
Technical details indicate that specific conditions, such as temperature and reaction time, are crucial for optimal yield and purity. For instance, using N-methylated amino acids can enhance receptor selectivity but may complicate purification due to conformational isomers .
Nle-Arg-Phe amide has a well-defined molecular structure characterized by its linear arrangement of amino acids linked by peptide bonds. The molecular formula can be represented as C₁₅H₁₈N₄O, indicating 15 carbon atoms, 18 hydrogen atoms, 4 nitrogen atoms, and 1 oxygen atom.
The molecular weight of Nle-Arg-Phe amide is approximately 286.33 g/mol. The structure can be visualized using various computational tools that model peptide conformations based on steric and electronic factors.
Nle-Arg-Phe amide can participate in several chemical reactions typical of peptides:
Technical details regarding these reactions highlight the importance of reaction conditions such as pH and temperature in determining reaction rates and outcomes .
The mechanism of action for Nle-Arg-Phe amide primarily involves its interaction with specific receptors in the body, particularly opioid receptors. Upon binding to these receptors, it triggers a cascade of intracellular events leading to various biological effects such as analgesia or modulation of neurotransmitter release.
Research indicates that modifications in the structure of Nle-Arg-Phe amide can significantly impact its binding affinity and efficacy at different receptor subtypes. For instance, specific substitutions or methylations can enhance selectivity towards kappa opioid receptors .
Nle-Arg-Phe amide is typically a white to off-white powder that is soluble in water and organic solvents like methanol and dimethyl sulfoxide. Its solubility profile makes it suitable for various biological assays.
The compound exhibits stability under physiological conditions but may degrade under extreme pH or temperature variations. Analytical techniques such as high-performance liquid chromatography (HPLC) are commonly used to assess its purity and stability over time .
Nle-Arg-Phe amide has several applications in scientific research:
RF-amide peptides constitute an evolutionarily conserved neuropeptide family characterized by their C-terminal Arg-Phe-NH₂ motif. This signature sequence serves as a critical recognition element for G-protein-coupled receptors (GPCRs) involved in diverse physiological processes, including energy homeostasis, pain modulation, and endocrine regulation [2] [9]. The core RF-amide motif demonstrates remarkable structural resilience, permitting amino acid substitutions and extensions that fine-tune receptor specificity while maintaining bioactivity. For instance, QRFP (a 26-amino acid RF-amide peptide) activates GPR103 receptors in the hypothalamus to influence adrenal aldosterone release, while neuropeptide FF (NPFF) modulates opioid pathways through NPFF1R/NPFF2R binding [2] [9].
Table 1: Key RF-Amide Peptide Families and Their Physiological Roles
Peptide Group | Representative Peptides | Receptor(s) | Primary Functions |
---|---|---|---|
NPFF Group | NPFF, NPAF | NPFF1R, NPFF2R | Pain modulation, opioid system regulation |
26RFa/QRFP Group | 26RFa, QRFP (43RFa) | GPR103 (QRFPR) | Appetite stimulation, adrenal steroidogenesis |
PrRP Group | PrRP20, PrRP31 | PrRPR (GPR10) | Prolactin release, stress response |
Kisspeptin Group | Kisspeptin-54, Kisspeptin-10 | KISS1R (GPR54) | Gonadotropin release, puberty initiation |
The Nle-Arg-Phe-NH₂ tripeptide represents a minimalist RF-amide derivative where norleucine (Nle) replaces native N-terminal residues. This modification enhances metabolic stability while preserving the C-terminal pharmacophore essential for receptor engagement. Studies indicate that such truncated analogs retain capacity to interact with RF-amide peptide receptors, albeit with modified selectivity profiles compared to full-length endogenous peptides [10]. The strategic incorporation of Nle—a linear, hydrophobic amino acid isostere of methionine—reduces susceptibility to oxidative degradation, a common limitation in peptide therapeutics [6].
Nle-Arg-Phe-NH₂ and related analogs exert modulatory effects primarily through melanocortin and RF-amide receptor systems. In melanocortin signaling, this tripeptide sequence appears in engineered ligands targeting MC1R, a key receptor in skin pigmentation and UV damage response. Structural analyses reveal that substituting Arg with Nle in tetrapeptide scaffolds (e.g., Ac-His-D-Phe-Nle-Trp-NH₂) disrupts electrostatic interactions with aspartate residues in MC3R/MC4R, thereby enhancing MC1R selectivity. This specificity is pharmacologically significant because MC1R activation promotes melanogenesis without affecting feeding behavior or steroidogenesis linked to other melanocortin receptors [1].
Table 2: Receptor Selectivity Profiles of Nle-Containing Peptides
Peptide Sequence | MC1R Activity (EC₅₀, nM) | MC3R Activity | MC4R Activity | Primary Signaling Effects |
---|---|---|---|---|
Ac-His-D-Phe-Arg-Trp-NH₂ | 120 nM | Agonist | Agonist | Pan-melanocortin activation |
Ac-His-D-Phe-Nle-Trp-NH₂ | 10 nM | Weak partial agonist | Antagonist | Selective MC1R agonism |
Ac-His-D-Phe(4-CF₃)-Nle-Trp-NH₂ | 10 nM | Inactive | Inactive | Potent MC1R-specific agonism |
Nuclear magnetic resonance (NMR) studies demonstrate that optimal MC1R agonists adopt reverse β-turn conformations stabilized by the Nle-Arg-Phe core. This topology positions key pharmacophore elements (e.g., His imidazole and Trp indole rings) for productive receptor contacts [1]. Beyond melanocortin pathways, Nle-Arg-Phe-NH₂ derivatives influence excitatory neurotransmission via DEG/ENaC channels. The structural similarity to FMRFamide (Phe-Met-Arg-Phe-NH₂) enables interaction with FaNaC1, a neuropeptide-gated ion channel in invertebrates. Cryo-EM analyses of FaNaC1 bound to FMRFamide reveal ligand-induced conformational changes where the RF-amide motif anchors within an acidic receptor pocket, triggering channel opening and sodium influx [5].
The development of Nle-Arg-Phe-NH₂-containing ligands reflects three pivotal trends in peptide medicinal chemistry:
Amino Acid Substitution Strategies: Early efforts focused on stabilizing the core RF-amide sequence against proteolysis. Nle incorporation addressed methionine oxidation vulnerabilities while maintaining side-chain hydrophobicity. In melanocortin ligands like SHU-9119 (Ac-Nle-cyclo[Asp-His-DNal(2')-Arg-Trp-Lys]-NH₂), Nle enhanced metabolic stability without compromising the critical β-turn conformation required for MC1R/MC4R binding [6]. Subsequent modifications introduced halogenated D-Phe residues (e.g., D-Phe(4-CF₃)) to exploit hydrophobic receptor subpockets, yielding picomolar-affinity MC1R agonists [1].
Conformational Constraint Innovations: Macrocyclization emerged as a key strategy to stabilize bioactive conformations. Researchers incorporated Nle-Arg-Phe sequences into cyclic scaffolds such as c[Pro-Arg-Phe-Phe-Xaa-Ala-Phe-DPro], where Xaa = Asn or diaminopropionic acid (Dap). These structures mimic the β-hairpin loop of agouti-related protein (AGRP), a natural melanocortin antagonist. Stereochemical scanning revealed that D-amino acid substitutions within the Arg-Phe-Phe segment modulated functional outcomes—some analogs retained MC1R agonism while gaining MC4R antagonism or MC5R inverse agonism [4].
Table 3: Key Design Milestones in Nle-Arg-Phe-Containing Ligands
Design Approach | Representative Ligand | Structural Features | Pharmacological Outcome |
---|---|---|---|
Nle Substitution | Ac-His-D-Phe-Nle-Trp-NH₂ | Linear tetrapeptide | Enhanced MC1R selectivity (EC₅₀: 10 nM) |
AGRP-inspired Macrocycle | c[Pro-Arg-Phe-Phe-Dap-Ala-Phe-DPro] | Lactam-bridged cyclic octapeptide | Potent MC4R antagonist (IC₅₀ ~20 nM) |
Stereochemical Inversion | c[Pro-DArg-Phe-DPhe-Asn-Ala-Phe-DPro] | Multiple D-amino acids | MC1R partial agonist / MC5R inverse agonist |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7